molecular formula C11H13FO B14840643 4-Cyclopropoxy-1-ethyl-2-fluorobenzene

4-Cyclopropoxy-1-ethyl-2-fluorobenzene

Cat. No.: B14840643
M. Wt: 180.22 g/mol
InChI Key: UJSPUFXVBLAHKB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-ethyl-2-fluorobenzene is an organic compound with the molecular formula C11H13FO It contains a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-ethyl-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. In this process, the benzene ring undergoes substitution with the desired substituents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclopropoxy-1-ethyl-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the structure and function of target molecules. The presence of the cyclopropoxy, ethyl, and fluorine substituents can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-1-ethylbenzene: Lacks the fluorine atom.

    4-Cyclopropoxy-2-fluorobenzene: Lacks the ethyl group.

    1-Ethyl-2-fluorobenzene: Lacks the cyclopropoxy group.

Uniqueness

4-Cyclopropoxy-1-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group adds strain to the molecule, while the fluorine atom enhances its reactivity and potential biological activity .

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-cyclopropyloxy-1-ethyl-2-fluorobenzene

InChI

InChI=1S/C11H13FO/c1-2-8-3-4-10(7-11(8)12)13-9-5-6-9/h3-4,7,9H,2,5-6H2,1H3

InChI Key

UJSPUFXVBLAHKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)F

Origin of Product

United States

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